7-Methoxy-9h-fluoren-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-9h-fluoren-2-amine is an organic compound with the molecular formula C14H13NO. It is a derivative of fluorene, characterized by the presence of a methoxy group at the 7th position and an amine group at the 2nd position on the fluorene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-9h-fluoren-2-amine typically involves the functionalization of fluorene derivatives. One common method includes the nitration of fluorene to introduce a nitro group, followed by reduction to form the corresponding amine. The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The choice of solvents, catalysts, and reaction conditions is optimized to ensure maximum yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methoxy-9h-fluoren-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong bases like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various substituted fluorenes, nitroso compounds, and secondary or tertiary amines .
Wissenschaftliche Forschungsanwendungen
7-Methoxy-9h-fluoren-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Wirkmechanismus
The mechanism of action of 7-Methoxy-9h-fluoren-2-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and interact with various enzymes and receptors, potentially modulating their activity. The methoxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy within biological systems .
Vergleich Mit ähnlichen Verbindungen
2-Fluorenamine: Lacks the methoxy group, making it less lipophilic.
9,9-Dimethyl-9H-fluoren-2-amine: Contains additional methyl groups, altering its electronic properties.
7-Amino-9,9-dimethyl-9H-fluorene-2-carbonitrile: Features a nitrile group, which significantly changes its reactivity and applications
Uniqueness: 7-Methoxy-9h-fluoren-2-amine is unique due to the presence of both methoxy and amine groups, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
52057-78-0 |
---|---|
Molekularformel |
C14H13NO |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
7-methoxy-9H-fluoren-2-amine |
InChI |
InChI=1S/C14H13NO/c1-16-12-3-5-14-10(8-12)6-9-7-11(15)2-4-13(9)14/h2-5,7-8H,6,15H2,1H3 |
InChI-Schlüssel |
QJWWUWPHPGLVQT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.